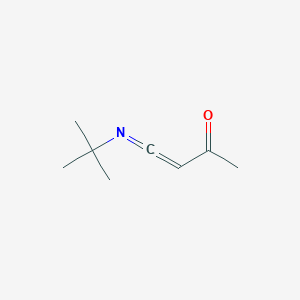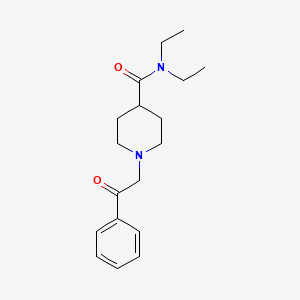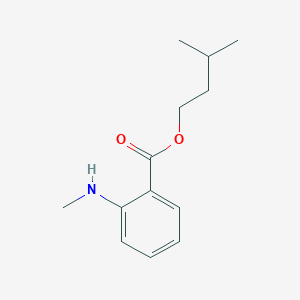
Lanthanum--nickel (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of lanthanum–nickel (1/2) typically involves high-temperature synthesis methods. One common method is the co-precipitation technique, where lanthanum and nickel salts are dissolved in a solution, followed by the addition of a precipitating agent to form a solid precursor. This precursor is then calcined at high temperatures to form the desired intermetallic compound . Industrial production methods often involve the use of high-purity raw materials and controlled atmospheres to ensure the formation of the desired phase and to prevent contamination .
Chemical Reactions Analysis
Lanthanum–nickel (1/2) undergoes several types of chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . As a hydrogen storage alloy, it can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions. The hydrogen can be released by decreasing the pressure or increasing the temperature . Common reagents used in these reactions include hydrogen gas and various acids, with major products being the corresponding hydrides and oxides .
Scientific Research Applications
Lanthanum–nickel (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogenation reactions due to its ability to absorb and release hydrogen efficiently . In biology and medicine, lanthanum-doped nickel oxide nanoparticles have shown potential in antimicrobial applications . In industry, it is used in the production of hydrogen storage materials, fuel cells, and as a catalyst in various chemical processes . Additionally, its unique hydrogen storage properties make it valuable in the development of hydrogen fuel technologies .
Mechanism of Action
The mechanism by which lanthanum–nickel (1/2) exerts its effects is primarily related to its ability to absorb and release hydrogen. The compound forms a hydride by absorbing hydrogen atoms into its crystal lattice, creating a stable hydrogen storage material. When the pressure is reduced or the temperature is increased, the hydrogen is released from the lattice, making it available for various applications . This process involves the formation and breaking of metal-hydrogen bonds, which are facilitated by the unique crystal structure of the compound .
Comparison with Similar Compounds
Lanthanum–nickel (1/2) can be compared to other similar compounds such as lanthanum pentanickel (LaNi5), lanthanum triniobium (LaNb3), and lanthanum trititanium (LaTi3). While all these compounds have hydrogen storage capabilities, lanthanum–nickel (1/2) is unique due to its specific crystal structure and higher hydrogen storage capacity . Lanthanum pentanickel, for example, has a similar structure but different hydrogen absorption and release characteristics . Other similar compounds include lanthanum–nickel (1/3) and lanthanum–nickel (2/7), which also exhibit unique properties and applications .
Properties
CAS No. |
12306-14-8 |
|---|---|
Molecular Formula |
LaNi2 |
Molecular Weight |
256.292 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
InChI Key |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


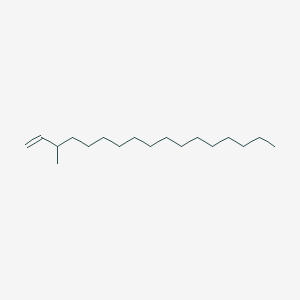
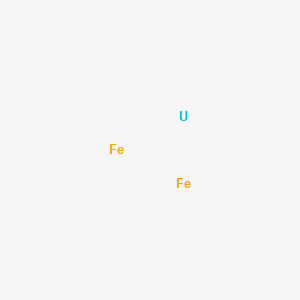

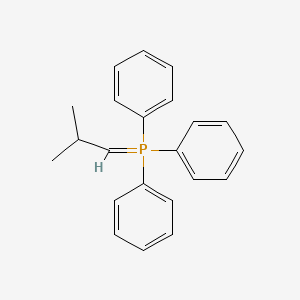
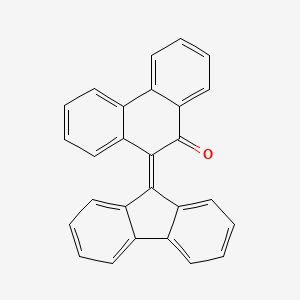
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)
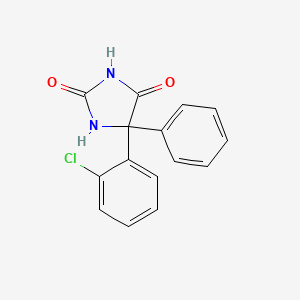
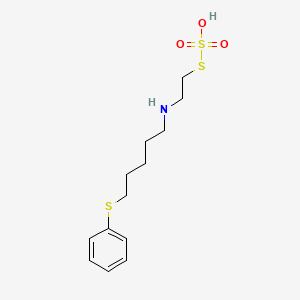
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
